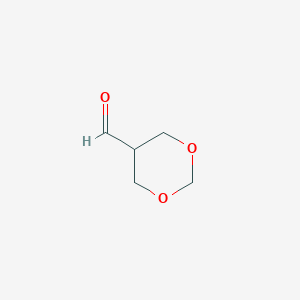
1,3-Dioxane-5-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane-5-carboxaldehyde is an organic compound with the molecular formula C7H12O3 It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions and an aldehyde group at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxane-5-carboxaldehyde can be synthesized through various methods. One common approach involves the reaction of dihydroxyacetone dimer with trialkoxyalkanes in the presence of acetic acid as a catalyst . This method allows for the in situ generation of 1,3-dioxane-5-one derivatives, which can then be further reacted with aromatic aldehydes to produce the desired compound .
Industrial Production Methods
the optimization of reaction parameters and the use of activated carbon catalysts derived from corncob have been explored for the production of related compounds .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxane-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve mild temperatures and solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
1,3-Dioxane-5-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential antimicrobial activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1,3-dioxane-5-carboxaldehyde involves its reactivity at the aldehyde group. The compound can form various intermediates through nucleophilic addition reactions, leading to the formation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A six-membered heterocyclic compound with two oxygen atoms but without the aldehyde group.
1,3-Dithiane: Similar to 1,3-dioxane but with sulfur atoms replacing the oxygen atoms.
1,3-Oxathiane: Contains both oxygen and sulfur atoms in the ring structure.
Uniqueness
1,3-Dioxane-5-carboxaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Propiedades
Número CAS |
1210226-48-4 |
|---|---|
Fórmula molecular |
C5H8O3 |
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
1,3-dioxane-5-carbaldehyde |
InChI |
InChI=1S/C5H8O3/c6-1-5-2-7-4-8-3-5/h1,5H,2-4H2 |
Clave InChI |
OFZDMIBBHVSHCI-UHFFFAOYSA-N |
SMILES canónico |
C1C(COCO1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



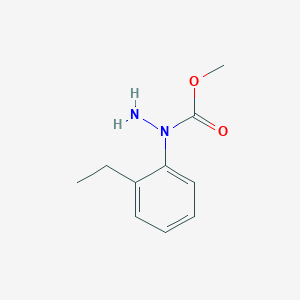
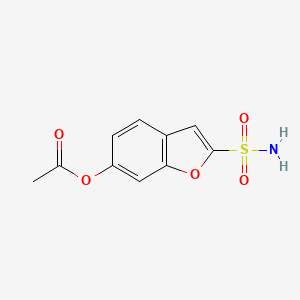
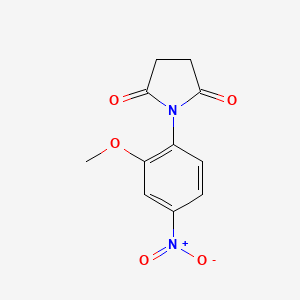

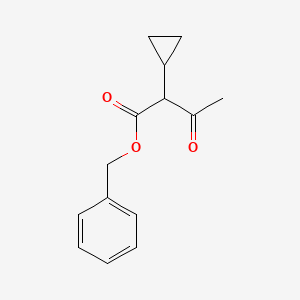
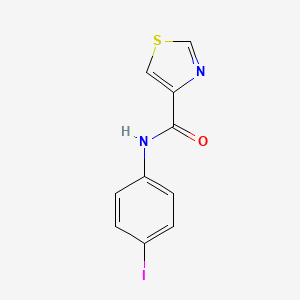
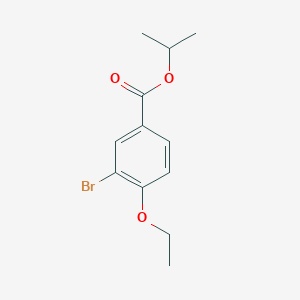

![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)
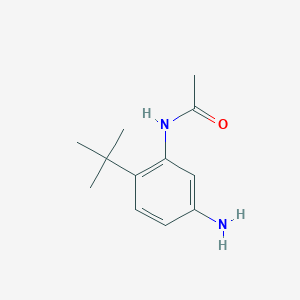
![7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)

![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)
